![molecular formula C8H8N2 B3101518 6-Methylpyrazolo[1,5-a]pyridine CAS No. 139452-20-3](/img/structure/B3101518.png)
6-Methylpyrazolo[1,5-a]pyridine
Overview
Description
6-Methylpyrazolo[1,5-a]pyridine (6-MPP) is a heterocyclic organic compound that belongs to the pyrazolopyridine family. It is a versatile compound that is used in synthesis of many other compounds and has a wide range of applications in scientific research. 6-MPP is a colorless solid that is insoluble in water and soluble in organic solvents. It is a relatively stable compound with a melting point of 101-102 °C.
Scientific Research Applications
Fluorescent Molecules
Pyrazolo[1,5-a]pyrimidines, a family of compounds that includes 6-Methylpyrazolo[1,5-a]pyridine, have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials . They have simpler and greener synthetic methodology and tunable photophysical properties .
Solid-State Emitters
The compounds bearing simple aryl groups allow good solid-state emission intensities . Thus, solid-state emitters can be designed by proper structural selection .
Commercial Probes
The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
Biological Applications
Pyrazolo[1,5-a]pyrimidines usually receive major attention in biological applications, with the cancer therapeutics field being the most attractive area .
Lipid Droplet Biomarkers
These compounds can be used as lipid droplet biomarkers for HeLa cells (cancer cells) and L929 cells (normal cells), demonstrating the interesting versatility of this core .
Optoelectronic Devices
This class of aromatic heterocycles has great potential in several research areas, including optoelectronic devices .
Sensors
They have been reported in different technological applications, such as sensors .
Anti-Cancer Drugs
They have also been used in the development of anti-cancer drugs .
Mechanism of Action
Target of Action
It is known that pyrazolo[1,5-a]pyrimidines, a closely related family of compounds, have been identified as strategic compounds for optical applications . They are used as fluorescent molecules for studying the dynamics of intracellular processes and the progress of organic materials .
Mode of Action
Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . This suggests that 6-Methylpyrazolo[1,5-a]pyridine may interact with its targets in a similar manner, influencing their optical properties.
Biochemical Pathways
Related compounds, pyrazolo[1,5-a]pyrimidines, are known to be crucial tools for studying the dynamics of intracellular processes . This suggests that 6-Methylpyrazolo[1,5-a]pyridine may also interact with intracellular processes and pathways.
Result of Action
Related compounds, pyrazolo[1,5-a]pyrimidines, have been identified as strategic compounds for optical applications due to their tunable photophysical properties . This suggests that 6-Methylpyrazolo[1,5-a]pyridine may also have significant effects on optical properties at the molecular and cellular level.
Action Environment
It is known that the photophysical properties of related compounds, pyrazolo[1,5-a]pyrimidines, can be tuned, suggesting that environmental factors such as light and temperature could potentially influence their action .
properties
IUPAC Name |
6-methylpyrazolo[1,5-a]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-2-3-8-4-5-9-10(8)6-7/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRVYYOZICMPFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC=N2)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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